molecular formula C14H24N4O2 B7360345 N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide

N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide

Cat. No. B7360345
M. Wt: 280.37 g/mol
InChI Key: AGEFQFNNLPXDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, which is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Scientific Research Applications

N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is frequently activated in many types of cancer (Sakamoto et al., 2009). N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 has also been investigated for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB activation (Pierce et al., 1997). Moreover, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing inflammation and oxidative stress (Wang et al., 2016).

Mechanism of Action

N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immunity. NF-κB is activated by various stimuli, such as cytokines, growth factors, and bacterial or viral infections, and its dysregulation has been implicated in the pathogenesis of many diseases. N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 inhibits the phosphorylation and degradation of the inhibitor of κB (IκB), a protein that sequesters NF-κB in the cytoplasm, leading to the accumulation of IκB and the inhibition of NF-κB activation (Pierce et al., 1997).
Biochemical and Physiological Effects:
N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 can induce cell cycle arrest and apoptosis by inhibiting the NF-κB pathway (Sakamoto et al., 2009). In macrophages and other immune cells, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 can suppress the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, by blocking NF-κB activation (Pierce et al., 1997). In neuronal cells, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 can reduce oxidative stress and inflammation, leading to neuroprotection in animal models of neurodegenerative diseases (Wang et al., 2016).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 in lab experiments is its high potency and specificity as an NF-κB inhibitor. N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 can effectively block NF-κB activation at low concentrations, and its mechanism of action is well-characterized. Moreover, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 has been shown to have low toxicity and good bioavailability in animal models, making it a promising candidate for drug development. However, one of the limitations of using N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 in lab experiments is its potential off-target effects, as it may inhibit other signaling pathways besides NF-κB. Therefore, careful experimental design and control are necessary to ensure the specificity of N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082's effects.

Future Directions

There are several future directions for the research and development of N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082. One of the most promising applications is in cancer therapy, as N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 has shown potent anti-tumor effects in various preclinical models. However, further studies are needed to optimize its dosing and delivery strategies, as well as to evaluate its safety and efficacy in clinical trials. Another potential application is in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where NF-κB activation plays a key role in the pathogenesis. Moreover, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 may have broader applications in the field of neurodegenerative diseases, as it can target multiple pathways involved in the pathogenesis of these disorders, such as inflammation, oxidative stress, and protein aggregation. Therefore, further research is needed to explore the potential of N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 as a multi-target therapeutic agent for these diseases.
Conclusion:
N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 is a potent and specific inhibitor of NF-κB activation, which has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is well-characterized, and its biochemical and physiological effects have been extensively studied in different cell types and animal models. N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082's advantages and limitations for lab experiments have also been discussed, and several future directions for its research and development have been proposed. Overall, N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 represents a promising candidate for drug development and a valuable tool for scientific research in the field of molecular biology and pharmacology.

Synthesis Methods

The synthesis of N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 involves the reaction between 1-propan-2-ylpyrazole-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-asparagine β-lactone, followed by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. The resulting product is then treated with 2-chloro-N-(2-hydroxy-3-methylphenyl)acetamide to obtain N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide 11-7082 in high yield and purity (Gong et al., 2019).

properties

IUPAC Name

N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-9(2)15-14(20)11(5)16-13(19)8-12-6-7-18(17-12)10(3)4/h6-7,9-11H,8H2,1-5H3,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEFQFNNLPXDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)NC(=O)CC1=NN(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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